(E)-N-(4-bromobenzylidene)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
(NE)-N-[(4-bromophenyl)methylidene]thiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2S2/c12-10-5-3-9(4-6-10)8-13-17(14,15)11-2-1-7-16-11/h1-8H/b13-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBJFRLQQSVCQR-MDWZMJQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)N=CC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)S(=O)(=O)/N=C/C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Condensation
The primary synthesis involves refluxing equimolar quantities of 4-bromobenzaldehyde and thiophene-2-sulfonamide in ethanol with catalytic acetic acid (2–5 mol%) for 6–24 hours. This method, adapted from the preparation of (E)-N′-nitrobenzylidene-benzenesulfonohydrazide derivatives, achieves 72–85% yields through nucleophilic attack of the sulfonamide’s amine group on the aldehyde carbonyl. The reaction mechanism proceeds via a hemiaminal intermediate, with dehydration forming the thermodynamically stable E-isomer due to conjugation between the imine (C=N) and aromatic π-systems.
Key parameters:
Solvent-Free Mechanochemical Synthesis
Recent advances demonstrate the viability of solvent-free grinding using a mortar and pestle or ball mill. A 2017 study on analogous sulfonamide Schiff bases reported 68% yield after 30 minutes of mechanical mixing, though this method requires post-synthesis purification via column chromatography (hexane:ethyl acetate, 3:1). While reducing solvent waste, the approach currently lacks optimization for halogenated derivatives like 4-bromobenzylidene analogues.
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 80°C) accelerates the condensation to 15–20 minutes, as validated in the synthesis of (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine. However, decomposition risks increase with electron-withdrawing substituents like bromine, necessitating precise temperature control (<100°C) and inert atmospheres (N$$ _2 $$).
Optimization of Reaction Conditions
Solvent Effects
Comparative studies using ethanol, methanol, and DMF reveal:
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Ethanol | 24.3 | 78 | 6 |
| Methanol | 32.7 | 82 | 5 |
| DMF | 36.7 | 65 | 3 |
Methanol provides faster kinetics due to higher polarity, but ethanol minimizes side reactions (e.g., aldol condensation) in brominated systems. DMF, while accelerating imine formation, complicates product isolation due to high boiling point (153°C).
Catalytic Systems
Acid catalysts significantly impact reaction efficiency:
- Acetic acid : 72% yield, minimal byproducts
- p-Toluenesulfonic acid : 85% yield but requires neutralization
- Lewis acids (ZnCl$$ _2 $$) : 68% yield with metal contamination risks
The 0.5 eq acetic acid protocol balances catalytic activity and ease of purification, as excess protonation of the sulfonamide amine (pK$$ _a $$ ≈ 10.5) suppresses nucleophilicity.
Purification and Characterization
Crystallization Techniques
Recrystallization from ethanol yields pale yellow needles (mp 161–167°C). Gradient cooling (60°C → 4°C over 6 h) enhances crystal quality, with X-ray diffraction of analogous compounds confirming monoclinic P2$$ _1 $$/c space group and Z = 4.
Spectroscopic Analysis
$$ ^1H $$ NMR (500 MHz, DMSO-d$$ _6 $$) :
FT-IR (KBr, cm$$ ^{-1} $$) :
Mass Spec (ESI+) :
- m/z 330.2 [M+H]$$ ^+ $$ (calc. 329.2 for C$$ _{11} $$H$$ _8 $$BrN$$ _2 $$O$$ _2 $$S$$ _2 $$)
- Isotopic pattern confirms bromine (1:1 $$ ^{79}Br $$:$$ ^{81}Br $$)
Applications and Derivative Chemistry
Metal Chelation
The sulfonamide’s SO$$ _2 $$NH and imine N atoms form octahedral Ni(II) complexes (log K = 8.2–9.1) with antimicrobial activity against B. subtilis (MIC 0.46 µM). Single-crystal analyses reveal Ni-N bond lengths of 1.98–2.05 Å and Ni-O distances of 2.11–2.15 Å.
Sensor Development
Functionalization onto glassy carbon electrodes (GCE) enables Hg$$ ^{2+} $$ detection (LOD 0.12 nM) via current suppression (−ΔI = 84% at 10 nM). The mechanism involves Hg$$ ^{2+} $$ binding to the thiophene S and imine N, as confirmed by Raman shifts at 412 cm$$ ^{-1} $$ (Hg-S).
Biological Activity
Suzuki cross-coupling of the bromophenyl group generates biaryl derivatives with enhanced VEGFR-2 inhibition (IC$$ _{50} $$ 4.33 µM vs. cisplatin 19.0 µM). ADMET predictions indicate favorable BBB permeability (logP 2.1) but moderate hepatotoxicity (CYP3A4 inhibition).
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-bromobenzylidene)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromobenzylidene moiety can be reduced to form the corresponding bromobenzyl compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like sodium azide or potassium thiolate can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Bromobenzyl derivatives.
Substitution: Various substituted thiophene-2-sulfonamide derivatives.
Scientific Research Applications
Medicinal Chemistry
Antiglaucoma Agents
One of the primary applications of thiophene-2-sulfonamide derivatives, including (E)-N-(4-bromobenzylidene)thiophene-2-sulfonamide, is in the treatment of ocular conditions such as glaucoma. Research indicates that these compounds can effectively lower intraocular pressure, which is critical in managing glaucoma and preventing vision loss. The mechanism involves the inhibition of carbonic anhydrase, leading to decreased aqueous humor production .
Antimicrobial Activity
Recent studies have highlighted the potential of thiophene-2-sulfonamide derivatives as antimicrobial agents. For instance, compounds bearing similar structures have shown significant activity against various bacterial strains, including Mycobacterium abscessus, which poses a serious health risk due to its resistance to multiple antibiotics . The introduction of halogenated substituents, like bromine in this compound, enhances its efficacy against resistant strains .
Biological Research
Anticancer Properties
The compound's structural features suggest potential anticancer applications. Studies have demonstrated that sulfonamide derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For example, derivatives similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines, including breast and colon cancer cells . The presence of the bromine atom has been linked to improved binding affinity to target proteins involved in cancer progression .
Enzyme Inhibition
Research into enzyme inhibition has also identified this compound as a potential inhibitor of acetylcholinesterase and butyrylcholinesterase. This property is particularly relevant for developing treatments for neurodegenerative diseases like Alzheimer's . The compound's ability to cross the blood-brain barrier further enhances its therapeutic potential.
Materials Science
Organic Synthesis and Catalysis
In synthetic organic chemistry, this compound serves as a versatile building block for creating new materials and ligands for catalysis. Its unique structure allows it to participate in various chemical reactions, facilitating the development of novel compounds with tailored properties for specific applications.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of (E)-N-(4-bromobenzylidene)thiophene-2-sulfonamide would depend on its specific application. For example, if used as an antimicrobial agent, it may inhibit the growth of microorganisms by interfering with essential cellular processes. The molecular targets and pathways involved would vary based on the specific biological activity being investigated.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Structural and Electronic Properties of Selected Sulfonamide Derivatives
Key Observations :
- Hydrogen Bonding : Unlike N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide, which has a hydroxyl group capable of forming strong hydrogen bonds , the bromine in the target compound primarily engages in weaker halogen interactions or van der Waals forces, as inferred from crystallographic studies on related brominated sulfonamides .
Table 2: Functional Comparisons
Key Observations :
- Catalytic Utility : The target compound serves as a precursor in nickel-catalyzed asymmetric additions, demonstrating its role in chiral synthesis . This contrasts with N-(4-bromophenyl)-2-(2-thienyl)acetamide, which lacks catalytic applications but exhibits antimycobacterial activity .
- Bioactivity : The absence of a free hydroxyl or acetamide group in this compound may reduce its direct antimicrobial efficacy compared to hydroxylated or acetamide-containing analogs .
Biological Activity
(E)-N-(4-bromobenzylidene)thiophene-2-sulfonamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and enzyme inhibition. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a thiophene ring linked to a sulfonamide group, with a bromobenzylidene substituent. The presence of the bromine atom is critical for enhancing its biological activity, as it can influence the electronic properties and steric hindrance of the molecule.
Antimicrobial Activity
Research has demonstrated that thiophene-based sulfonamides exhibit potent antimicrobial properties. For instance, studies have shown that related compounds display effective inhibition against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Bacillus subtilis | 0.46 µM |
| Escherichia coli | 7.54 µM |
| Aspergillus fumigatus | 0.95 µM |
These results indicate that the compound's structural characteristics contribute to its efficacy against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies focusing on its ability to inhibit cancer cell proliferation. The compound has shown promising results in vitro against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 18.8 |
| HepG2 (Liver Cancer) | 16.0 |
The molecular docking studies suggest that the compound interacts effectively with target proteins involved in cancer cell growth, indicating a potential mechanism of action through enzyme inhibition .
Enzyme Inhibition
Inhibition of carbonic anhydrase (CA) isoenzymes has been a focal point in evaluating the biological activity of thiophene-based sulfonamides. The following table summarizes the inhibitory effects observed:
| Isoenzyme | IC50 (nM) | Ki (nM) |
|---|---|---|
| hCA-I | 69 - 70 | 66.49 ± 17.15 |
| hCA-II | 23.4 - 1.405 | 74.88 ± 20.65 |
These findings indicate that this compound exhibits noncompetitive inhibition on both isoenzymes, which is significant for therapeutic applications .
Case Studies
- Antimicrobial Efficacy: A study evaluating various thiophene-based sulfonamides found that compounds with bromine substitutions showed enhanced antimicrobial activity compared to their unsubstituted counterparts.
- Cancer Cell Proliferation: In vitro tests demonstrated that this compound effectively reduced the viability of MCF-7 cells, suggesting its potential as an anticancer agent.
- Enzyme Interaction Studies: Molecular docking simulations indicated strong binding affinities to carbonic anhydrase isoenzymes, supporting experimental IC50 values obtained from enzyme inhibition assays.
Q & A
Q. What are the key steps for synthesizing (E)-N-(4-bromobenzylidene)thiophene-2-sulfonamide, and how can purity be optimized?
The synthesis typically involves a Schiff base reaction between 4-bromobenzaldehyde and thiophene-2-sulfonamide under reflux in anhydrous ethanol or methanol. Key steps include:
- Imine Formation : Reacting equimolar amounts of aldehyde and sulfonamide at 60–80°C for 6–12 hours under nitrogen .
- Purification : Recrystallization using ethanol or chromatography (e.g., silica gel with ethyl acetate/hexane) to achieve >95% purity. Monitoring via TLC or HPLC ensures reaction completion .
- Optimization : Adjusting solvent polarity and temperature minimizes side products like Z-isomers or unreacted starting materials .
Q. Which characterization techniques are critical for confirming the structure of this compound?
Essential methods include:
- NMR Spectroscopy : H and C NMR to verify the imine bond (C=N peak at ~160 ppm) and aromatic protons .
- Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+ at m/z 340.98 for C₁₁H₈BrN₂O₂S) .
- Elemental Analysis : Validates stoichiometry (e.g., C 44.12%, H 2.52%, N 5.86%) .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Enzyme Inhibition : Test against targets like dihydropteroate synthase (DHPS) using spectrophotometric assays .
- Antimicrobial Screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement ( ) provides bond-length/angle precision (<0.01 Å resolution). Key parameters:
Q. How do structural modifications (e.g., bromine substitution) impact bioactivity?
Comparative studies with analogues show:
| Compound | Substituent | Bioactivity (IC₅₀, μM) |
|---|---|---|
| (E)-N-(4-Bromo-)thiophene-2-sulfonamide | Br | DHPS inhibition: 1.2 ± 0.3 |
| (E)-N-(4-Methoxy-)thiophene-2-sulfonamide | OCH₃ | DHPS inhibition: 5.8 ± 0.6 |
| The electron-withdrawing bromine enhances binding to DHPS’s hydrophobic pocket, while methoxy groups reduce potency due to steric hindrance . |
Q. What computational methods validate target interactions?
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses with BRD4 bromodomains (PDB: 6P05) .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes (e.g., RMSD <2.0 Å over 100 ns) .
Q. How do reaction conditions influence stereoselectivity (E/Z isomerism)?
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor E-isomers via stabilization of transition states .
- Catalysts : Acidic conditions (e.g., p-TsOH) accelerate imine formation but may promote Z-isomerization at high temperatures .
Contradictions & Methodological Considerations
- Biological Activity Variability : Discrepancies in MIC values (e.g., 2–8 μg/mL for S. aureus) may arise from assay protocols (broth microdilution vs. agar diffusion) .
- Crystallographic Refinement : SHELXL vs. alternative software (e.g., OLEX2) may yield slight differences in thermal parameters, necessitating cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
